molecular formula C6H10N2O3 B3359403 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, (R)- CAS No. 85348-47-6

1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, (R)-

Cat. No.: B3359403
CAS No.: 85348-47-6
M. Wt: 158.16 g/mol
InChI Key: STDUAJGQCNHVFQ-SCSAIBSYSA-N
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Description

1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®- is a chiral compound with significant importance in medicinal chemistry. This compound is known for its potential applications in various fields, including pharmacology and organic synthesis. The presence of the pyrrolidine ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®- involves several steps. One common method includes the reaction of maleic anhydride with aromatic amines, followed by ring-opening to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to form the desired product . Another method involves the preparation of ®-4-hydroxy-2-oxo-1-pyrrolidineacetamide crystal form, which has a melting point peak temperature of 133.1±2°C and high solubility in water .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. The process may include crystallization techniques to obtain the desired enantiomer with high bioavailability and stability .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®- involves its interaction with various molecular targets. It is known to enhance memory and facilitate learning by modulating neurotransmitter systems. The compound acts as a vasodilator, improving blood flow and potentially treating cognitive impairments . It shares a similar mechanism with other nootropic drugs, influencing pathways related to neurotransmission and neuroprotection.

Comparison with Similar Compounds

    Piracetam: A well-known nootropic with a similar structure and mechanism of action.

    Aniracetam: Another nootropic with enhanced potency and additional anxiolytic effects.

    Levetiracetam: An anticonvulsant drug with structural similarities but different therapeutic applications.

Uniqueness: 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®- stands out due to its specific chiral configuration, which can lead to different biological activities compared to its racemic or other enantiomeric forms. Its high solubility and stability make it a valuable compound for various applications .

Properties

IUPAC Name

2-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-1-4(9)6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDUAJGQCNHVFQ-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@@H]1O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601005817
Record name 2-(3-Hydroxy-2-oxopyrrolidin-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85348-47-6
Record name 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085348476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Hydroxy-2-oxopyrrolidin-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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